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Compound Name: Tecarfarin

Cat. No.: B611272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and

protocols for Tecarfarin, a novel vitamin K antagonist, in the context of atrial fibrillation (AF)

and other indications requiring chronic anticoagulation.

Introduction
Tecarfarin (formerly ATI-5923) is a next-generation oral anticoagulant that, like warfarin, acts

as a vitamin K antagonist. It inhibits the vitamin K epoxide reductase complex subunit 1

(VKORC1), an essential enzyme in the vitamin K cycle required for the synthesis of active

coagulation factors II, VII, IX, and X.[1][2] Unlike warfarin, which is metabolized by the highly

variable cytochrome P450 (CYP) system (primarily CYP2C9), tecarfarin is metabolized by

carboxylesterases.[3][4] This different metabolic pathway is intended to provide a more

predictable and stable anticoagulant effect, with fewer drug-drug and drug-gene interactions.[2]

Mechanism of Action
Tecarfarin exerts its anticoagulant effect by inhibiting VKORC1. This enzyme is crucial for the

conversion of inactive vitamin K 2,3-epoxide to the active hydroquinone form of vitamin K. The

reduced vitamin K is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which

catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent

clotting factors. This carboxylation is essential for their biological activity. By inhibiting

VKORC1, tecarfarin depletes the available pool of reduced vitamin K, leading to the
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production of under-carboxylated, inactive clotting factors, thus prolonging the time to clot

formation.
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Caption: Vitamin K cycle and its role in the coagulation cascade, showing the inhibitory action

of Tecarfarin and Warfarin on VKORC1.

Clinical Trial Data
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The following tables summarize the key quantitative data from the pivotal Phase 2/3

EMBRACE-AC trial and the planned Phase 3 TACT trial.

Table 1: EMBRACE-AC Trial - Study Design and Patient
Demographics

Parameter Details

Trial Name EmbraceAC

Phase 2/3

Design Randomized, double-blind, multicenter

Patient Population

Patients requiring chronic anticoagulation for

conditions including atrial fibrillation, prosthetic

heart valve, venous thromboembolic disease,

myocardial infarction, or cardiomyopathy.

Number of Patients 612 (307 Tecarfarin, 305 Warfarin)

Treatment Arms Tecarfarin vs. Warfarin

Primary Endpoint Time in Therapeutic Range (TTR)

Mean Age Not specified in detail

Sex Not specified in detail

Key Baseline Conditions

Atrial Fibrillation (74.5%), DVT/PE (15.7%),

Cardiomyopathy/MI (14.2%), Heart Valve

(15.5%)

Table 2: EMBRACE-AC Trial - Efficacy Results (Time in
Therapeutic Range - TTR)
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Group Mean TTR (%) p-value (vs. Warfarin)

Overall Population

Tecarfarin 74.0 0.51

Warfarin 73.2 -

Subgroup: CYP2C9 Wild-Type

Tecarfarin 69.6 0.012

Warfarin 66.1 -

Subgroup: Patients Switched

from Warfarin

Tecarfarin 69.5 0.022

Warfarin 66.7 -

Subgroup: Patients on

CYP2C9 Inhibitors

Tecarfarin TTR remained steady Not specified

Warfarin TTR decreased Not specified

Table 3: EMBRACE-AC Trial - Safety Outcomes
Adverse Event Tecarfarin (n=307) Warfarin (n=305) p-value

Major Hemorrhage 1.6% Not specified Not specified

Composite Clinical

Outcomes
8 events 6 events 0.41

(Death, Stroke, MI,

DVT, PE, or Major

Hemorrhage)

Overall Adverse Event

Rate
No difference reported No difference reported Not specified
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Table 4: TACT Trial (Planned) - Study Design
Parameter Details

Trial Name Tecarfarin Anti-Coagulation Trial (TACT)

Phase 3

Design Randomized, open-label, parallel-arm

Patient Population

Patients requiring chronic oral anticoagulation

for a broad range of indications, enriched with

subjects taking at least one CYP2C9-interacting

medication and/or with chronic kidney disease

(Stage 3 or 4) or a CYP2C9 genetic variant.

Number of Patients Approximately 1000

Treatment Arms Tecarfarin vs. Warfarin

Primary Endpoint Quality of anticoagulation control (likely TTR)

Experimental Protocols
EMBRACE-AC Trial Protocol (Phase 2/3)
Objective: To evaluate whether tecarfarin is superior to optimized warfarin as measured by

TTR in patients requiring chronic anticoagulation.

Methodology:

Patient Selection:

Inclusion Criteria: Patients with indications for chronic anticoagulation such as atrial

fibrillation, prosthetic heart valve, history of venous thromboembolic disease, myocardial

infarction, or cardiomyopathy.

Exclusion Criteria: Standard contraindications to anticoagulation therapy.

Randomization and Blinding:
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612 patients were randomized in a double-blind fashion to receive either tecarfarin or

warfarin.

Dosing and Monitoring:

A central dose control center (DCC) managed the dosing for both treatment arms.

Prospective genotyping for CYP2C9 and VKORC1 was performed to inform dosing,

particularly for the warfarin arm.

INR was monitored weekly.

The target therapeutic range for INR was 2.0 to 3.0 for most indications, and 2.5 to 3.5 for

patients with a mechanical heart valve.

Note: The specific dosing algorithms used by the DCC for tecarfarin and warfarin are not

publicly available in detail.

Endpoint Assessment:

The primary efficacy endpoint was the percentage of time in the therapeutic range (TTR),

calculated using the Rosendaal method which involves linear interpolation between INR

measurements.

Safety endpoints included the incidence of major hemorrhage and a composite of clinical

outcomes (death, stroke, MI, DVT, PE, or major hemorrhage).

TACT Trial Protocol (Planned Phase 3)
Objective: To compare the quality of anticoagulation control with tecarfarin versus warfarin in a

"real-world" setting.

Methodology:

Patient Selection:

Inclusion Criteria: Patients aged 18 years or older requiring chronic anticoagulation for

indications such as non-valvular atrial fibrillation, prosthetic heart valve, or history of
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venous thromboembolism. The study will be enriched with patients taking at least one

CYP2C9-interacting medication, and/or with stage 3 or 4 chronic kidney disease, and/or a

genetic variant allele for CYP2C9.

Exclusion Criteria: Active bleeding or lesions at high risk of bleeding, and other conditions

that would compromise patient safety.

Study Design:

A randomized, open-label, parallel-arm study.

Approximately 1000 subjects will be randomized to receive either tecarfarin or warfarin.

Treatment duration will range from 6 to 24 months.

Dosing and Monitoring:

Dose adjustments for both tecarfarin and warfarin will be made by the investigator to

maintain a pre-specified target INR range.

Endpoint Assessment:

The primary endpoint will be a measure of the quality of anticoagulation control.

Experimental Workflow
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Caption: A generalized workflow for a randomized controlled clinical trial comparing Tecarfarin
to Warfarin.

Future Directions
Ongoing and planned clinical trials are exploring the use of tecarfarin in specific patient

populations where stable anticoagulation is challenging. These include:

Patients with End-Stage Kidney Disease (ESKD) and Atrial Fibrillation: Tecarfarin has

received Orphan Drug and Fast Track designations from the FDA for this indication. A clinical

trial is planned to assess its safety and efficacy in patients with ESKD transitioning to

dialysis.

Patients with Left Ventricular Assist Devices (LVADs): Tecarfarin is also being investigated

for thrombosis prevention in patients with LVADs and has received Orphan Drug Designation

for this use. The planned TECH-LVAD trial will evaluate tecarfarin in this high-risk

population.

These studies will provide crucial data on the potential benefits of tecarfarin in patient groups

with significant unmet medical needs.
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fibrillation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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